1H-Indazol-3-amine

Description

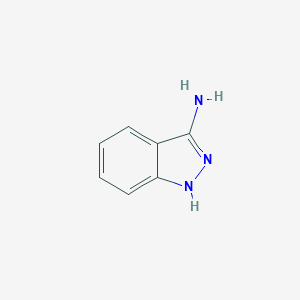

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDKKULPWTHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061243 | |

| Record name | 1H-Indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-05-5 | |

| Record name | 1H-Indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-3-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Indazol-3-amine chemical properties and structure

An In-Depth Technical Guide to 1H-Indazol-3-amine: Chemical Properties, Structure, and Applications

Introduction

1H-Indazol-3-amine is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Characterized by an indazole core with an amino group at the third position, this molecule serves as a crucial building block, or scaffold, for the synthesis of a wide array of bioactive molecules.[1][2] Its unique structural features allow for diverse chemical modifications, making it an invaluable intermediate in the creation of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and biological significance of 1H-Indazol-3-amine for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of 1H-Indazol-3-amine are summarized in the table below, providing a clear reference for its key characteristics.

Table 1: Physicochemical Properties of 1H-Indazol-3-amine

| Property | Value | Source |

| IUPAC Name | 1H-indazol-3-amine | PubChem[4] |

| CAS Number | 874-05-5 | CymitQuimica, Chem-Impex[1][2] |

| Molecular Formula | C₇H₇N₃ | ChemBK, PubChem[4][5] |

| Molecular Weight | 133.15 g/mol | ChemBK, PubChem[4][5] |

| Appearance | White to off-white solid | CymitQuimica, Chem-Impex[1][2] |

| Melting Point | 156-157°C | ChemBK[5] |

| Boiling Point | 376.6 ± 15.0 °C (Predicted) | ChemBK[5] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | ChemBK[5] |

| Solubility | Soluble in polar solvents like water and alcohols | CymitQuimica[2] |

Structural Representation

The structure of 1H-Indazol-3-amine is defined by a bicyclic system composed of a benzene ring fused to a pyrazole ring.

Experimental Protocols

The synthesis and analysis of 1H-Indazol-3-amine and its derivatives are crucial for their application in research and development. Below are representative experimental methodologies.

Synthesis of 1H-Indazol-3-amine Derivatives

A common route for synthesizing derivatives of 1H-Indazol-3-amine involves the cyclization of a substituted benzonitrile followed by further modifications. A representative synthesis of 5-substituted-1H-indazol-3-amine derivatives is described below, adapted from published literature.[3]

Step 1: Formation of the Indazole Ring A substituted 2-fluorobenzonitrile is treated with hydrazine hydrate.

-

Reactants: 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate (80%).

-

Procedure: The reactants are refluxed together. This reaction is typically rapid, yielding the 5-bromo-1H-indazol-3-amine intermediate in high yield.[3]

Step 2: Suzuki Coupling The bromo-indazole intermediate is coupled with a substituted boronic acid ester to introduce diversity at the C-5 position.

-

Reactants: 5-bromo-1H-indazol-3-amine, various substituted boronic acid esters.

-

Catalyst and Reagents: PdCl₂(dppf)₂ as the catalyst, Cs₂CO₃ as the base.[3]

-

Solvent: A mixture of 1,4-dioxane and water (1:1).[3]

-

Procedure: The reaction mixture is heated at 90 °C under a nitrogen atmosphere for several hours to yield the Suzuki-coupling product.[3]

Step 3: Acylation and Final Coupling The resulting 5-substituted-1H-indazol-3-amine undergoes acylation, followed by coupling with other moieties to produce the final target compounds.

-

Procedure: The product from Step 2 is reacted with chloroacetic anhydride under alkaline conditions. The resulting intermediate is then coupled with various thiophenols or piperazines in the presence of a base to afford the final amide-linked indazole hybrids.[3]

Caption: General synthesis workflow for 1H-indazol-3-amine derivatives.

Analytical Characterization

The structural confirmation of 1H-Indazol-3-amine and its derivatives relies on a combination of modern spectroscopic techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of atoms.[4][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the molecular formula by providing an accurate molecular weight.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.[4]

-

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds.[6][7]

Biological Activity and Signaling Pathways

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[1][3] Derivatives of this compound have shown potent inhibitory activity against various cancer cell lines.[3][8]

Antitumor Activity

A notable study demonstrated that certain 1H-Indazol-3-amine derivatives exhibit significant antitumor effects.[8][9] For instance, one derivative, compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[8][9] This activity is attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Targeted Signaling Pathways

The anticancer mechanism of these derivatives has been linked to the inhibition of key cellular signaling pathways involved in cancer cell survival and proliferation.

-

p53/MDM2 Pathway: Compound 6o was found to affect the p53/MDM2 pathway. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, the compound can stabilize p53, leading to cell cycle arrest and apoptosis.[8][9]

-

Bcl-2 Family Proteins: The study also indicated that the compound's pro-apoptotic effect is potentially mediated by inhibiting anti-apoptotic Bcl-2 family members. This shifts the balance towards pro-apoptotic proteins like Bax, ultimately triggering cell death.[8][9]

Caption: Proposed signaling pathway of an anticancer 1H-indazol-3-amine derivative.

Conclusion

1H-Indazol-3-amine is a compound of significant interest due to its foundational role in the synthesis of pharmacologically active molecules. Its chemical properties and versatile structure make it an ideal starting point for creating diverse libraries of compounds for drug discovery. The demonstrated antitumor activity of its derivatives, through mechanisms such as the modulation of the p53/MDM2 and Bcl-2 pathways, highlights its potential for developing new, effective, and selective cancer therapies. This technical guide provides core information to aid researchers and scientists in harnessing the potential of this important heterocyclic scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. 874-05-5|1H-Indazol-3-amine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1H-Indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. A thorough understanding of its physical properties is fundamental for its effective utilization in drug design, synthesis, and formulation development. This technical guide provides a comprehensive analysis of the key physical characteristics of 1H-Indazol-3-amine, including its structural, thermal, solubility, and acid-base properties. The causality behind experimental choices for determining these properties is elucidated, and detailed, self-validating protocols are presented. This document aims to serve as an authoritative resource, grounded in scientific literature, to empower researchers in harnessing the full potential of this versatile molecule.

Introduction: The Significance of 1H-Indazol-3-amine in Drug Discovery

1H-Indazol-3-amine, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern drug discovery. Its rigid structure, coupled with the presence of key hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the development of numerous indazole-containing drugs and clinical candidates with diverse therapeutic applications, including oncology, neurology, and infectious diseases.[1]

The physical properties of 1H-Indazol-3-amine are not merely academic data points; they are critical determinants of its behavior in both synthetic and biological systems. Properties such as melting point and crystal structure dictate its solid-state stability and handling, while solubility and pKa are paramount for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive grasp of these characteristics is therefore indispensable for any scientist working with this important molecule.

Molecular and Structural Properties

A foundational understanding of 1H-Indazol-3-amine begins with its molecular identity and three-dimensional arrangement.

General Properties

The fundamental molecular properties of 1H-Indazol-3-amine are summarized in the table below. These values are essential for stoichiometric calculations in synthesis and for various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molar Mass | 133.15 g/mol | [2] |

| Appearance | White to light yellow or brown/pink crystalline solid/powder | [2] |

| CAS Number | 874-05-5 | [2] |

Crystal Structure: An Area for Further Investigation

The precise arrangement of molecules in the solid state, known as the crystal structure, profoundly influences a compound's physical properties, including its melting point, solubility, and stability. While the crystal structure of the parent 1H-indazole has been reported to form chiral helical arrangements (catemers) through intermolecular hydrogen bonding, a definitive, publicly available crystal structure for 1H-Indazol-3-amine has not been identified in the Cambridge Structural Database or other common crystallographic repositories.[3]

However, the crystal structure of a closely related derivative, 1,3-Dimethyl-1H-indazol-6-amine, has been determined to be orthorhombic.[4] This suggests that 1H-Indazol-3-amine likely forms a crystalline lattice with significant hydrogen bonding interactions involving the amino group and the pyrazole nitrogens. The absence of a definitive crystal structure for 1H-Indazol-3-amine represents a knowledge gap and an opportunity for further research, as such information would be invaluable for computational modeling and solid-state characterization.

Workflow for Crystal Structure Determination:

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity.

The melting point of 1H-Indazol-3-amine is consistently reported in the range of 156-157 °C .[5]

Rationale for Melting Point Determination

The melting point is determined by the strength of the intermolecular forces holding the crystal lattice together. In 1H-Indazol-3-amine, these forces are primarily hydrogen bonds between the amino group and the nitrogen atoms of the pyrazole ring, as well as π-π stacking interactions between the aromatic rings. The relatively high melting point of this compound reflects the significant energy required to overcome these interactions. Impurities disrupt the crystal lattice, weakening these intermolecular forces and resulting in a lower and broader melting point range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and self-validating method for determining the melting point range of 1H-Indazol-3-amine.

Materials:

-

1H-Indazol-3-amine (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 1H-Indazol-3-amine sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Measurement (Optional but Recommended): Rapidly heat the sample to obtain an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Validation: Repeat the measurement with a fresh sample at least twice to ensure the results are reproducible. A pure sample should exhibit a melting range of no more than 1-2 °C.

Solubility Profile: A Key to Bioavailability and Formulation

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. 1H-Indazol-3-amine is reported to be slightly soluble in DMSO and methanol.[5] A more detailed understanding of its solubility in aqueous and organic solvents is crucial for its application in drug development.

Factors Influencing Solubility

The solubility of 1H-Indazol-3-amine is governed by the interplay of its polar and non-polar functionalities. The indazole ring system is largely hydrophobic, while the amino group and the nitrogen atoms of the pyrazole ring are capable of hydrogen bonding with polar solvents. Its solubility in polar protic solvents like methanol is facilitated by these hydrogen bonding interactions. In aprotic polar solvents like DMSO, its solubility is attributed to dipole-dipole interactions. The basicity of the amino group also means that its aqueous solubility is pH-dependent.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This protocol provides a robust framework for assessing the solubility of 1H-Indazol-3-amine in various solvents.

Materials:

-

1H-Indazol-3-amine

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid 1H-Indazol-3-amine to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After shaking, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved 1H-Indazol-3-amine in the diluted sample using a validated HPLC-UV method.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination:

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Acid-Base Properties: pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For 1H-Indazol-3-amine, the pKa values are critical for predicting its ionization state at different physiological pHs, which in turn affects its solubility, membrane permeability, and interaction with biological targets. A predicted pKa value for 1H-Indazol-3-amine is approximately 14.89.[5] However, this likely refers to the deprotonation of the indazole N-H, and the pKa of the protonated amino group is more relevant for physiological conditions.

Rationale for pKa Determination

1H-Indazol-3-amine has two primary sites for protonation/deprotonation: the amino group and the pyrazole ring nitrogens. The amino group is basic and will be protonated at acidic pH. The indazole ring itself is weakly basic and can also be protonated. Understanding the pKa values associated with these functional groups is essential for predicting the charge state of the molecule in different environments.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Materials:

-

1H-Indazol-3-amine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of 1H-Indazol-3-amine and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, a first or second derivative plot can be used to accurately locate the equivalence point(s).

Spectroscopic Profile

Spectroscopic techniques provide invaluable information about the structure and purity of 1H-Indazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1H-Indazol-3-amine will show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons of the amino group and the N-H of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern of the indazole core. A brief analysis of the ¹H NMR spectrum of a target compound indicates that the active hydrogens on the C-1 and C-3 amides of indazole appear as single peaks at chemical shifts of δ: 10–13 ppm, while the aromatic hydrogens on the indazole and benzene rings appear as sets of peaks at δ: 6–8 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of 1H-Indazol-3-amine will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

C=C stretching: In the aromatic region (around 1600-1450 cm⁻¹).

-

C-N stretching: In the region of 1335-1250 cm⁻¹ for the aromatic amine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1H-Indazol-3-amine, the molecular ion peak (M+) would be expected at m/z = 133.

Conclusion: A Foundation for Rational Drug Development

The physical properties of 1H-Indazol-3-amine are integral to its successful application in research and drug development. This guide has provided a detailed overview of its key characteristics, from its molecular structure and thermal behavior to its solubility and acid-base properties. The experimental protocols outlined herein offer robust and self-validating methods for the determination of these critical parameters. A comprehensive understanding and careful consideration of these physical properties will undoubtedly facilitate the rational design, synthesis, and formulation of novel and effective 1H-Indazol-3-amine-based therapeutics. The identified knowledge gap regarding its crystal structure presents a clear opportunity for further investigation that would significantly benefit the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Ethyl-1H-Indazol-3-Amine | C9H11N3 | CID 28064807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 1h-indazol-3-amine (C7H7N3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data Analysis of 1H-Indazol-3-amine: A Technical Guide

Introduction

1H-Indazol-3-amine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold is a key feature in a variety of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] A thorough understanding of its structural and electronic properties is paramount for the rational design of new therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of 1H-Indazol-3-amine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

The structure and numbering convention for 1H-Indazol-3-amine is shown below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is typically acquired in a deuterated solvent such as DMSO-d₆.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1H-Indazol-3-amine exhibits distinct signals for the aromatic protons and the amine and indazole NH protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. For derivatives of 1H-indazole-3-amine, the aromatic protons typically appear in the range of δ 6-8 ppm, while the active hydrogens on the indazole and amine groups can appear at δ 10-13 ppm.[1]

Table 1: ¹H NMR Data for 1H-Indazol-3-amine

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| ~11.5 (broad s) | Singlet | - | 1-H (Indazole NH) |

| ~7.6 (d) | Doublet | ~8.0 | 7-H |

| ~7.2 (d) | Doublet | ~8.4 | 4-H |

| ~7.0 (t) | Triplet | ~7.6 | 6-H |

| ~6.8 (t) | Triplet | ~7.4 | 5-H |

| ~5.5 (broad s) | Singlet | - | NH₂ |

Note: The chemical shifts and coupling constants are estimates based on data from related indazole structures and general principles of NMR spectroscopy. The exact values can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for indazole derivatives are well-documented.[2]

Table 2: ¹³C NMR Data for 1H-Indazol-3-amine

| Chemical Shift (δ ppm) | Assignment |

| ~150.0 | C3 |

| ~141.8 | C7a |

| ~126.5 | C5 |

| ~121.0 | C3a |

| ~120.5 | C6 |

| ~116.0 | C4 |

| ~109.5 | C7 |

Note: These are predicted chemical shifts based on the analysis of related indazole compounds. The assignments are based on established data for the indazole ring system.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for 1H-Indazol-3-amine

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) |

| 3300 - 3000 | N-H Stretch | Indazole NH |

| 1650 - 1580 | N-H Bend | Primary Amine (NH₂) |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1H-Indazol-3-amine (C₇H₇N₃), the expected molecular weight is approximately 133.15 g/mol .[3]

Table 4: Mass Spectrometry Data for 1H-Indazol-3-amine

| m/z | Interpretation |

| 133 | [M]⁺ (Molecular Ion) |

| 117 | [M - NH₂]⁺ |

| 105 | [M - N₂]⁺ |

| 90 | [C₆H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of 1H-Indazol-3-amine in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : The data can be acquired on a 400 or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and perform baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆.

IR Spectroscopy

-

Sample Preparation : For the solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of 1H-Indazol-3-amine with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition : Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of 1H-Indazol-3-amine in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument.

-

Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

-

Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. Propose structures for the observed fragments to confirm the molecular structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a chemical compound like 1H-Indazol-3-amine.

Caption: General workflow for spectroscopic analysis.

Structure Elucidation Logic

This diagram outlines the logical process of using different spectroscopic data to confirm the structure of 1H-Indazol-3-amine.

Caption: Logical flow for structure elucidation.

References

An In-depth Technical Guide on the Crystal Structure and Tautomerism of 1H-Indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-3-amine is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. A profound understanding of its structural properties, particularly its crystal structure and tautomeric behavior, is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the structural characteristics of 1H-Indazol-3-amine, with a focus on its tautomeric equilibrium. While a crystal structure of the isolated parent molecule is not publicly available, this guide leverages crystallographic data from a protein-bound derivative and insights from spectroscopic and computational studies to elucidate its molecular geometry and tautomeric preferences. Detailed experimental and computational protocols for the characterization of 3-aminoindazoles are also presented.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing bicyclic heterocycles, comprising a pyrazole ring fused to a benzene ring.[1] The 3-aminoindazole moiety, in particular, is a privileged structure in drug discovery, appearing in a variety of kinase inhibitors and other therapeutic agents.[2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the subtle interplay of electronic effects, including tautomerism.

Prototropic tautomerism in indazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of 1H- and 2H-tautomers. The relative stability and population of these tautomers can significantly influence the molecule's hydrogen bonding capacity, lipophilicity, and overall pharmacological profile. This guide aims to provide a detailed examination of the crystal structure and tautomerism of 1H-Indazol-3-amine, offering valuable insights for researchers in the field.

Crystal Structure of 3-Aminoindazole Core

As of the date of this guide, a single-crystal X-ray diffraction structure of the isolated 1H-Indazol-3-amine molecule has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a derivative, N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide, in complex with Cyclin-Dependent Kinase 2 (CDK2) has been determined (PDB ID: 2R64).[2] This structure provides valuable information on the geometry of the 3-aminoindazole core in a biologically relevant, protein-bound state.

It is crucial to acknowledge that the protein environment can influence the conformation and bond parameters of the ligand. Nevertheless, this data serves as a valuable proxy for understanding the intrinsic geometry of the 3-aminoindazole scaffold.

Quantitative Crystallographic Data

The following table summarizes key geometric parameters of the 3-aminoindazole moiety extracted from the PDB entry 2R64.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| N1-N2 | 1.37 |

| N2-C3 | 1.33 |

| C3-C3A | 1.44 |

| C3A-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C7 | 1.39 |

| C7-C7A | 1.39 |

| C7A-N1 | 1.38 |

| C3A-C7A | 1.40 |

| C3-N3 (amino) | 1.35 |

| Bond Angles | |

| C7A-N1-N2 | 112.0 |

| N1-N2-C3 | 105.8 |

| N2-C3-C3A | 111.9 |

| C3-C3A-C7A | 107.8 |

| N1-C7A-C3A | 102.5 |

Data extracted from PDB ID: 2R64. These values are for a derivative and may be influenced by the protein binding site.

Tautomerism of 1H-Indazol-3-amine

The tautomeric equilibrium between the 1H- and 2H- forms is a key characteristic of indazoles. In the case of 3-aminoindazole, the two principal tautomers are 1H-Indazol-3-amine and 2H-Indazol-3-amine.

Spectroscopic and computational studies have been instrumental in elucidating the predominant tautomeric form of 3-aminoindazoles.

Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution.[4] For 1H-Indazol-3-amine and its derivatives, the chemical shifts of the ring protons and carbons, as well as the N-H protons, can provide insights into the tautomeric equilibrium.

Generally, the 1H-tautomer of indazoles is considered to be the more stable and, therefore, the predominant form in solution.[5] This is often evidenced by the observation of a single set of NMR signals corresponding to the 1H-tautomer. In some cases, low-temperature NMR studies can be employed to slow down the rate of proton exchange and potentially observe signals from the less stable 2H-tautomer.[6]

Computational Studies

Quantum chemical calculations provide a theoretical framework for understanding the relative stabilities of tautomers. Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the gas-phase and solution-phase energies of the different tautomeric forms.[7]

Computational studies on indazole systems consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. The energy difference is significant enough to suggest that the 1H form is overwhelmingly populated at room temperature.[5]

The following table summarizes the general findings from computational studies on the relative stability of indazole tautomers.

| Tautomer | Relative Energy (kcal/mol) | Conclusion |

| 1H-Indazole | 0.0 | More Stable |

| 2H-Indazole | > 3.0 | Less Stable |

Note: These are representative values, and the exact energy difference can vary depending on the computational method and the specific indazole derivative.

Experimental and Computational Protocols

NMR Spectroscopic Analysis for Tautomerism

A general protocol for the NMR analysis of 3-aminoindazole tautomerism is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the 3-aminoindazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]

-

¹H NMR Spectroscopy : Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift and multiplicity of the aromatic protons and the exchangeable N-H protons.

-

¹³C NMR Spectroscopy : Obtain a proton-decoupled carbon-13 NMR spectrum to observe the chemical shifts of the carbon atoms in the indazole ring.

-

2D NMR Spectroscopy : Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

-

Low-Temperature NMR (Optional) : If the presence of a minor tautomer is suspected, acquire NMR spectra at reduced temperatures to slow down the proton exchange rate. This may allow for the resolution of separate signals for each tautomer.[6]

Computational Chemistry Protocol for Tautomer Analysis

A typical computational workflow for studying the tautomerism of 3-aminoindazoles is outlined below:

-

Structure Generation : Build the 3D structures of the 1H- and 2H-tautomers of the 3-aminoindazole molecule using a molecular modeling software.

-

Geometry Optimization : Perform geometry optimization for each tautomer using a suitable quantum chemistry method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p).[8]

-

Frequency Calculations : Conduct frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.[8]

-

Solvation Modeling (Optional) : To simulate the effect of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[7]

-

Relative Energy Calculation : Calculate the relative energies of the tautomers, including zero-point energy corrections, to determine their relative stabilities.

Conclusion

1H-Indazol-3-amine remains a cornerstone in the development of new therapeutics. This guide has synthesized the available structural information, highlighting the geometry of the 3-aminoindazole core as observed in a protein-bound state and the well-established preference for the 1H-tautomer. The provided experimental and computational protocols offer a roadmap for researchers to further investigate the nuanced structural and tautomeric properties of novel 3-aminoindazole derivatives. A definitive single-crystal X-ray structure of the parent 1H-Indazol-3-amine would be a valuable addition to the field, providing a benchmark for computational studies and a more precise understanding of its solid-state packing and hydrogen bonding interactions.

References

- 1. 2r64 - Crystal structure of a 3-aminoindazole compound with CDK2 - Experimental details - Protein Data Bank Japan [pdbj.org]

- 2. rcsb.org [rcsb.org]

- 3. 2r64 - Crystal structure of a 3-aminoindazole compound with CDK2 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Solubility and Stability of 1H-Indazol-3-amine for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indazol-3-amine, a key building block in medicinal chemistry. Given the limited availability of specific quantitative data in public literature, this document focuses on its known physicochemical properties, inferred solubility and stability characteristics based on related compounds and chemical principles, and detailed experimental protocols for determining these critical parameters.

Physicochemical Properties of 1H-Indazol-3-amine

A foundational understanding of the physicochemical properties of 1H-Indazol-3-amine is essential for predicting its behavior in various solvents and under different stress conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |

| Melting Point | 156-157 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 376.6 ± 15.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Appearance | White to pale yellow solid | --INVALID-LINK-- |

Solubility Profile

Direct quantitative solubility data for 1H-Indazol-3-amine in various solvents is not extensively reported. However, based on its structure—a polar amine group and an aromatic indazole core—and qualitative data for its isomer, 1H-indazol-4-amine, a general solubility profile can be inferred. 1H-indazol-4-amine is described as almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.[1] It is likely that 1H-Indazol-3-amine exhibits similar characteristics.

Inferred Solubility

-

Aqueous Solubility: Expected to be low due to the hydrophobic nature of the bicyclic aromatic indazole ring system. The presence of the amine group may slightly increase solubility in acidic aqueous solutions through salt formation.

-

Organic Solvent Solubility: Likely to be soluble in polar organic solvents such as alcohols (ethanol, methanol), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding. Solubility in non-polar solvents like toluene or hexane is expected to be limited.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[2]

Objective: To determine the saturation concentration of 1H-Indazol-3-amine in a specific solvent at a controlled temperature.

Materials:

-

1H-Indazol-3-amine

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Filtration device (e.g., 0.45 µm PTFE syringe filters)

-

Calibrated analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of 1H-Indazol-3-amine to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of 1H-Indazol-3-amine in the diluted sample using a validated analytical method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

Stability Profile

Specific stability data for 1H-Indazol-3-amine is scarce. However, the chemical literature on indazoles and related heterocyclic amines suggests potential degradation pathways. The indazole ring and the amino group are susceptible to oxidative conditions.[3] Furthermore, related imidazole-containing drugs have shown susceptibility to basic hydrolysis and photodegradation.[4] Therefore, a comprehensive stability assessment should be conducted through forced degradation studies.

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5]

Potential Degradation Pathways

-

Oxidation: The electron-rich indazole ring system and the exocyclic amino group are potential sites for oxidation, which can be induced by atmospheric oxygen, peroxides, or metal ions. Studies have shown that 3-aminoindazoles can undergo oxidative ring-opening or dimerization.[3][6]

-

Hydrolysis: While the indazole ring itself is generally stable to hydrolysis, the molecule could be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.

-

Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, especially UV radiation. Photolytic degradation can lead to complex reaction pathways and the formation of various degradation products.[4]

-

Thermal Degradation: The compound's stability at elevated temperatures should be assessed to determine appropriate storage and handling conditions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of 1H-Indazol-3-amine under various stress conditions.

Materials:

-

1H-Indazol-3-amine (in solid form and in solution)

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Photostability chamber (with controlled light/UV exposure and temperature)

-

Oven for thermal stress testing

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

-

Sample Preparation: Prepare solutions of 1H-Indazol-3-amine in suitable solvents (e.g., water, methanol, acetonitrile). Also, prepare samples of the solid drug substance.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: Treat the solution with HCl at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the solution with NaOH at room temperature and an elevated temperature.

-

Oxidation: Treat the solution with H₂O₂ at room temperature.

-

Thermal Stress: Store the solid and solution samples at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis:

-

Quantify the remaining 1H-Indazol-3-amine using the stability-indicating HPLC method.

-

Perform peak purity analysis to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

-

Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

-

The following diagram illustrates the factors influencing the stability of 1H-Indazol-3-amine.

References

- 1. chembk.com [chembk.com]

- 2. Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of the 3-Amino Group in Indazole: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the reactivity of the 3-amino group in the indazole scaffold is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the key reactions, regioselectivity, and synthetic utility of 3-aminoindazole, a privileged structural motif in medicinal chemistry. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction pathways and experimental workflows to facilitate its application in research and development.

The 3-aminoindazole core is a cornerstone in the design of numerous biologically active compounds, most notably as a hinge-binding moiety in a variety of kinase inhibitors.[1][2] Understanding the reactivity of its 3-amino group is paramount for the strategic design and synthesis of novel therapeutics. This guide elucidates the nucleophilic nature of the 3-amino group and the competing reactivity of the endocyclic nitrogen atoms, providing a framework for predicting and controlling reaction outcomes.

Key Reactions and Reactivity Profile

The reactivity of 3-aminoindazole is characterized by the interplay between the exocyclic 3-amino group and the endocyclic N1 and N2 positions of the pyrazole ring. The 3-amino group is nucleophilic and readily participates in a variety of chemical transformations.

N-Alkylation

The N-alkylation of 3-aminoindazole can occur at the N1, N2, or the exocyclic 3-amino position, with the regioselectivity being highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, alkylation with alkyl halides in the presence of a base can lead to a mixture of N1 and 3-N-alkylated products.[3] The use of sodium hydride in an aprotic solvent like THF has been shown to favor N1-alkylation.[3][4]

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-COOMe | n-pentyl bromide | NaH/THF | >99:1 | 75 | [3] |

| 3-t-Bu | n-pentyl bromide | NaH/THF | >99:1 | 80 | [3] |

| 3-COMe | n-pentyl bromide | NaH/THF | >99:1 | 78 | [3] |

| Unsubstituted | n-pentyl bromide | Cs2CO3/DMF | 1.4:1 | 65 |[3] |

N-Acylation

N-acylation of the 3-amino group is a common transformation used to introduce a variety of substituents. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The exocyclic 3-amino group is generally more nucleophilic than the endocyclic nitrogens, leading to selective acylation at this position under standard conditions.

Table 2: N-Acylation of 3-Aminoindazoles

| 3-Aminoindazole Derivative | Acylating Agent | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-1H-indazol-3-amine | Boc Anhydride | DMAP/DCM | - | [5] |

| 3-Amino-6-chloroindazole | Ethyl Chloroformate | NaHCO3/Acetone | 65 | [6] |

| 3-Aminoindazole | Phenyl Isocyanate | - | - |[7] |

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amino group at the C3 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is a versatile precursor for the introduction of a wide range of functional groups at the 3-position via Sandmeyer-type reactions.[8][9][10][11] These reactions allow for the synthesis of 3-halo (chloro, bromo), 3-cyano, and 3-hydroxyindazoles, which are valuable intermediates for further functionalization.

Cyclocondensation Reactions

The 3-amino group, with its inherent nucleophilicity and the adjacent endocyclic nitrogen, serves as an excellent building block for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrimido[1,2-b]indazoles through cyclocondensation reactions with β-ketoesters or other 1,3-dicarbonyl compounds.[12][13][14][15][16] These fused tricyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 3: Synthesis of Pyrimido[1,2-b]indazoles from 3-Aminoindazoles

| 3-Aminoindazole Derivative | Dicarbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Unsubstituted | Ethyl 4,4,4-trifluoro-3-oxobutanoate | - | Good to excellent | [14] |

| Various | Ketones | FeCl3 | - |[12] |

Experimental Protocols

This guide provides detailed, step-by-step protocols for key reactions involving the 3-amino group of indazole.

Protocol 1: N1-Selective Alkylation of 4-Iodo-3-methyl-1H-indazole[17]

Materials:

-

4-Iodo-3-methyl-1H-indazole

-

Alkyl halide (e.g., Iodomethane, Bromoethane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-iodo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation of 5-Bromo-1H-indazol-3-amine with Boc Anhydride[5]

Materials:

-

5-Bromo-1H-indazol-3-amine

-

Di-tert-butyl dicarbonate (Boc Anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 5-bromo-1H-indazol-3-amine (1.0 eq) in dichloromethane, add DMAP (1.0 eq).

-

Cool the reaction mixture to 0 °C.

-

Add Boc anhydride (1.0 eq) to the cooled mixture.

-

Slowly warm the reaction mixture to room temperature and stir for 15 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product as necessary.

Protocol 3: General Procedure for Diazotization and Sandmeyer Bromination (Conceptual Protocol)

Disclaimer: This is a conceptual protocol based on general Sandmeyer reaction procedures, as a specific detailed protocol for 3-aminoindazole was not found in the provided search results.[8][9][17] Researchers should optimize conditions for their specific substrate.

Materials:

-

3-Amino-1H-indazole

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

Procedure: Part A: Diazotization

-

Suspend 3-amino-1H-indazole (1.0 eq) in a mixture of HBr and water at 0-5 °C in a flask equipped with a stirrer.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Part B: Sandmeyer Reaction

-

In a separate flask, prepare a solution of CuBr in HBr.

-

Slowly add the cold diazonium salt solution from Part A to the CuBr solution, with vigorous stirring. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-bromo-1H-indazole by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding and application of 3-aminoindazole chemistry, the following diagrams illustrate key concepts and procedures.

This technical guide serves as a valuable resource for chemists and pharmacologists, providing a solid foundation for the exploration and exploitation of 3-aminoindazole chemistry in the pursuit of novel therapeutic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1H-Indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-3-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a fused pyrazole and benzene ring system with an exocyclic amine group at the 3-position, imparts a rich and nuanced reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 1H-Indazol-3-amine, supported by quantitative data, detailed experimental protocols for key reactions, and computational visualizations to elucidate its chemical behavior. Understanding the reactivity of this scaffold is paramount for its effective utilization in medicinal chemistry and drug discovery.

Molecular Properties and Reactivity Overview

1H-Indazol-3-amine possesses a distinct electronic architecture that dictates its reactivity. The presence of lone pairs on the three nitrogen atoms and the electron-rich nature of the aromatic system confer significant nucleophilic character to the molecule. Conversely, the potential for protonation and the influence of the fused ring system can also create sites susceptible to nucleophilic attack, thus revealing its electrophilic nature under certain conditions.

Quantitative Data Summary

The following table summarizes key quantitative data that informs the reactivity of 1H-Indazol-3-amine.

| Property | Value | Implication on Reactivity |

| Predicted pKa | 14.89 ± 0.40 | The relatively high pKa of the conjugate acid suggests that the amine group is basic and therefore a potent nucleophile. |

| Molecular Formula | C₇H₇N₃ | |

| Molecular Weight | 133.15 g/mol |

Nucleophilic Sites of 1H-Indazol-3-amine

The nucleophilicity of 1H-Indazol-3-amine is primarily attributed to the lone pairs of electrons on its nitrogen atoms. The exocyclic amine (N-3 amine) and the pyrazole ring nitrogens (N-1 and N-2) are all potential sites for electrophilic attack.

Key Nucleophilic Sites:

-

Exocyclic Amine (N-3 Amine): This is the most prominent nucleophilic center. Its lone pair is readily available for donation to electrophiles, making it a primary site for acylation, alkylation, and other nucleophilic addition and substitution reactions.

-

Pyrazole Ring Nitrogens (N-1 and N-2): The nitrogen atoms within the pyrazole ring also possess lone pairs and can act as nucleophiles. The N-1 position is often the site of substitution, particularly after deprotonation.

Frontier Molecular Orbital (FMO) Analysis

A conceptual Frontier Molecular Orbital (FMO) analysis helps to visualize the regions of highest electron density, which correspond to the most likely sites for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) represents the distribution of the most available electrons.

Caption: Conceptual diagram of nucleophilic attack from the HOMO of 1H-Indazol-3-amine.

Experimental Evidence of Nucleophilicity

1. Oxidative Rearrangement to 1,2,3-Benzotriazin-4(3H)-ones:

A notable reaction that highlights the nucleophilicity of the exocyclic amine is its oxidative rearrangement to form 1,2,3-benzotriazin-4(3H)-ones. In this transformation, the amino group initiates a cascade of events, including an initial reaction with an electrophilic halogen species.[1]

Materials:

-

1H-Indazol-3-amine

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

Procedure:

-

To a solution of 1H-Indazol-3-amine (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add 1,3-dibromo-5,5-dimethylhydantoin (1.1 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add ceric ammonium nitrate (2.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-benzotriazin-4(3H)-one.

Caption: Workflow for the oxidative rearrangement of 1H-Indazol-3-amine.

2. Lewis Acid-Promoted [3+3] Annulation:

The participation of 3-aminoindazoles in Lewis acid-promoted [3+3] annulation reactions with ketene dithioacetals further demonstrates their nucleophilic character. In this case, both the endocyclic and exocyclic nitrogen atoms can potentially act as nucleophiles.

Materials:

-

1H-Indazol-3-amine

-

Ketene dithioacetal

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 1H-Indazol-3-amine (1.0 mmol) and ketene dithioacetal (1.2 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add boron trifluoride etherate (1.5 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pyrimido[1,2-b]indazole derivative.

Caption: Logical flow of the Lewis acid-promoted [3+3] annulation reaction.

Electrophilic Sites of 1H-Indazol-3-amine

While predominantly nucleophilic, 1H-Indazol-3-amine can also exhibit electrophilic behavior under specific conditions. Protonation of the nitrogen atoms can activate the ring system towards nucleophilic attack. Furthermore, the carbocyclic ring can undergo electrophilic aromatic substitution, although the amino group's activating and directing effects must be considered.

Key Electrophilic Sites:

-

Protonated Ring System: Upon protonation, the indazole ring becomes more electron-deficient and susceptible to attack by strong nucleophiles.

-

Carbocyclic Ring (C-4, C-5, C-6, C-7): These positions can undergo electrophilic aromatic substitution. The amino group at C-3 is a strong activating group and is expected to direct incoming electrophiles to the ortho (C-4) and para (C-7) positions of the benzenoid ring.

Electrostatic Potential Map (Conceptual)

A conceptual electrostatic potential map can predict the electrophilic sites. Regions of lower electron density (blue) are indicative of electrophilic centers.

Caption: Conceptual diagram illustrating potential electrophilic sites based on the LUMO.

Experimental Evidence of Electrophilicity

While direct electrophilic reactions on the parent 1H-Indazol-3-amine are less commonly reported, the principles of electrophilic aromatic substitution are well-established. The electron-donating amino group strongly activates the benzene ring, making it highly susceptible to electrophilic attack.

1. Halogenation:

Halogenation of 1H-Indazol-3-amine is expected to occur readily on the carbocyclic ring, directed by the activating amino group.

Materials:

-

1H-Indazol-3-amine

-

Bromine (Br₂)

-

Acetic acid (CH₃COOH)

Procedure:

-

Dissolve 1H-Indazol-3-amine (1.0 mmol) in glacial acetic acid (10 mL).

-

Cool the solution in an ice bath.

-

Add a solution of bromine (1.0 mmol) in acetic acid dropwise with stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and neutralize with a dilute solution of sodium hydroxide.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the brominated 1H-Indazol-3-amine.

Caption: General mechanism for electrophilic aromatic substitution on 1H-Indazol-3-amine.

Conclusion

1H-Indazol-3-amine is a molecule of significant interest in medicinal chemistry due to its versatile reactivity. Its pronounced nucleophilic character, centered on the exocyclic amino group and the pyrazole nitrogens, allows for a wide range of functionalization reactions. Concurrently, the potential for electrophilic substitution on the carbocyclic ring, governed by the activating nature of the amino group, provides further avenues for structural diversification. A thorough understanding of these electrophilic and nucleophilic sites, guided by both experimental evidence and computational insights, is essential for harnessing the full synthetic potential of this valuable heterocyclic scaffold in the development of novel therapeutic agents.

References

1H-Indazol-3-amine: A Versatile Heterocyclic Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of 1H-indazol-3-amine, including its synthesis, key reactions, and its role in the design of potent kinase inhibitors and other bioactive molecules. Detailed experimental protocols and a summary of biological activities are presented to facilitate its application in drug discovery programs.

Core Properties and Applications

1H-Indazol-3-amine serves as a crucial pharmacophore due to its ability to form key hydrogen bond interactions with the hinge region of various protein kinases, mimicking the adenine moiety of ATP.[1] This has led to its widespread use in the design of kinase inhibitors targeting a range of signaling pathways implicated in cancer and other diseases.[2] Marketed drugs and clinical candidates incorporating the indazole scaffold, such as Axitinib, a VEGFR inhibitor, underscore the therapeutic potential of this heterocyclic core.[3] Beyond kinase inhibition, derivatives of 1H-indazol-3-amine have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[4][5]

Synthesis of 1H-Indazol-3-amine and its Derivatives

The synthesis of the 1H-indazol-3-amine core and its subsequent derivatization are critical steps in the development of novel drug candidates. Various synthetic routes have been established, with the cyclization of 2-halobenzonitriles with hydrazine being a common and efficient method.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol outlines a rapid and high-yield synthesis of a key intermediate, 5-bromo-1H-indazol-3-amine, from 5-bromo-2-fluorobenzonitrile.[1]

Materials:

-

5-Bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent, add hydrazine hydrate (80%).

-

Heat the reaction mixture to reflux for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Dry the solid under vacuum to yield 5-bromo-1H-indazol-3-amine.

Expected Yield: 88%[1]

Key Derivatization Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at various positions of the indazole ring, enabling the exploration of structure-activity relationships (SAR).[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazol-3-amine

This protocol describes a general procedure for the Suzuki coupling of 5-bromo-1H-indazol-3-amine with a substituted boronic acid.[1]

Materials:

-

5-Bromo-1H-indazol-3-amine

-

Substituted boronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., PdCl2(dppf)2, 2-5 mol%)

-

Base (e.g., Cs2CO3 or K3PO4, 2-3 eq)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the boronic acid or ester, and the base.

-

Add the solvent system to the mixture.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 90 °C and stir for 6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activity of 1H-Indazol-3-amine Derivatives

Derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against a variety of cancer cell lines and protein kinases. The following tables summarize key quantitative data for selected compounds.

Table 1: Anti-proliferative Activity of 1H-Indazol-3-amine Derivatives